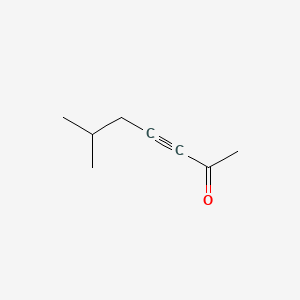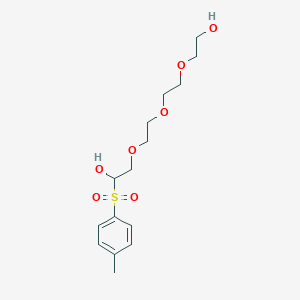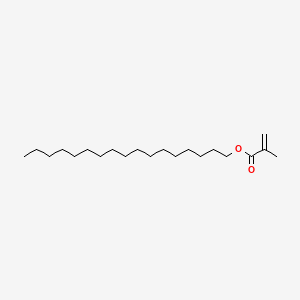
Heptadecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and heptadecanol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers. Its chemical formula is C21H40O2, and it has a molecular weight of 324.54 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecyl methacrylate can be synthesized through the esterification of methacrylic acid with heptadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Heptadecanol→Heptadecyl Methacrylate+Water
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The process may include steps such as purification through distillation to remove unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and styrene.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Addition Reactions: Can be carried out under mild conditions with appropriate catalysts.
Major Products:
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and sealants.
Applications De Recherche Scientifique
Heptadecyl methacrylate has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action of heptadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This process is initiated by free radicals, which can be generated through thermal decomposition of initiators such as AIBN . The resulting polymers exhibit properties such as hydrophobicity, flexibility, and chemical resistance .
Comparaison Avec Des Composés Similaires
Heptadecyl methacrylate can be compared with other methacrylates such as:
Methyl Methacrylate (MMA): Known for its use in acrylic glass production.
Ethyl Methacrylate (EMA): Used in dental materials and coatings.
Butyl Methacrylate (BMA): Employed in adhesives and sealants.
Uniqueness: this compound stands out due to its long hydrophobic chain, which imparts unique properties such as enhanced hydrophobicity and flexibility to the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties make it an essential component in the synthesis of high-performance materials
Propriétés
Numéro CAS |
6140-75-6 |
|---|---|
Formule moléculaire |
C21H40O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
heptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3 |
Clé InChI |
PAIQEFSJYGYULU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





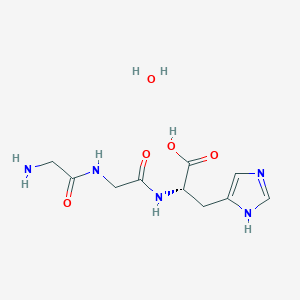


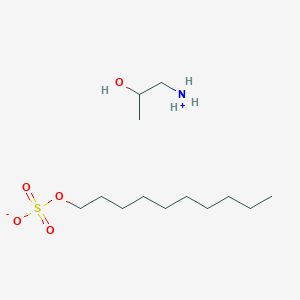

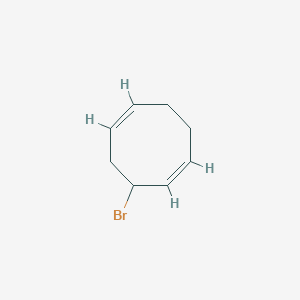
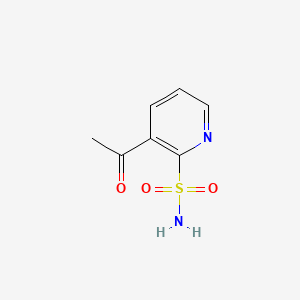

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
